3-(Allyloxymethyl)-3-methyloxetane
Description
3-(Allyloxymethyl)-3-methyloxetane (CAS: 3207-04-3) is an oxetane derivative characterized by an allyl ether substituent. Its molecular formula is C₉H₁₆O₂ (molecular weight: 156.23 g/mol), and it is synthesized via nucleophilic substitution of 3-ethyl-3-hydroxymethyloxetane with allyl bromide in the presence of KOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . The reaction proceeds at 0°C for 24 hours, followed by vacuum distillation to yield a colorless liquid with ≥97% purity . Key structural confirmation includes:
- ¹H-NMR: Allyl protons (–CH=CH₂) appear at δ 5.24 ppm and δ 5.87 ppm, while the hydroxyl (–OH) peak at δ 3.74 ppm (from the precursor) disappears, confirming complete substitution .
- Applications: Primarily used as a monomer for synthesizing polyoxetanes with liquid crystalline properties or as a crosslinking agent in polymer chemistry .
Properties
CAS No. |
10196-40-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-methyl-3-(prop-2-enoxymethyl)oxetane |
InChI |
InChI=1S/C8H14O2/c1-3-4-9-5-8(2)6-10-7-8/h3H,1,4-7H2,2H3 |
InChI Key |
CDGGFIMPNCEPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxetane Derivatives
Reactivity and Functionalization
- Hydroxymethyl Derivatives : Serve as versatile intermediates. For example, 3-ethyl-3-hydroxymethyloxetane is alkylated to introduce allyl or bromoalkoxy groups .
- Bromoalkoxy Derivatives : Compounds like 3-[(n-bromoalkoxy)methyl]-3-methyloxetane (n = 3–12) are synthesized using dibromoalkanes. Longer chains (e.g., dodecyl) enhance thermal stability in liquid crystalline polymers .
- Energetic Derivatives : AMMO and NIMMO exhibit high energy density due to azide and nitrate groups, respectively. Their decomposition temperatures exceed 200°C, making them suitable for solid propellants .
Physical and Spectral Properties
Table 2: Key Spectral Data
| Compound Name | ¹H-NMR Peaks (δ/ppm) | Functional Group Confirmation |
|---|---|---|
| 3-(Allyloxymethyl)-3-methyloxetane | 0.78 (–CH₃), 1.60 (–CH₂–), 5.24/5.87 (–CH=CH₂) | Allyl group introduced; –OH absent |
| 3-Ethyl-3-hydroxymethyloxetane | 0.78 (–CH₃), 3.74 (–OH) | Hydroxyl group present |
| 3-(Bromomethyl)-3-methyloxetane | 3.57 (–CH₂Br) | Bromine substitution confirmed by mass spectrometry |
Preparation Methods
Reaction Conditions and Procedure
In a representative protocol, 3-methyl oxetanemethanol (1 mole) is dissolved in tetrahydrofuran (THF, 500 mL) and added dropwise to a suspension of 60% sodium hydride dispersion (1.1 moles) in THF at 0°C under nitrogen. After hydrogen evolution ceases, allyl chloride (1.1 moles) is introduced at room temperature. The reaction mixture is stirred for 2–4 hours, monitored by gas chromatography (GC) until ≤10% starting alcohol remains. Quenching with acetic acid (0.5 moles) neutralizes excess base, followed by washing with 10% aqueous sodium chloride. Fractional distillation under reduced pressure yields 114 g (70–75% yield) of purified this compound.
Key Parameters:
-
Temperature : 0°C for base activation, room temperature for substitution
-
Solvent : THF ensures homogeneity and moderates exothermicity
-
Molar Ratio : 1:1.1 alcohol-to-allyl chloride minimizes side reactions
Analytical Characterization
The product exhibits distinct NMR signals:
-
¹H NMR (CDCl₃) : 1.32 ppm (s, 3H, CH₃), 3.49 ppm (s, 2H, OCH₂C), 4.04 ppm (d, 2H, J = 6.70 Hz, OCH₂CH₂), 5.09–5.34 ppm (m, 2H, CH₂=CH)
-
¹³C NMR : 22.4 (CH₃), 70.1 (OCH₂C), 117.8 (CH₂=CH), 134.5 (CH₂=CH)
Alternative Alkylation Strategies Using Prenyl Derivatives
Modifying the electrophilic partner enables access to structurally related compounds, as demonstrated in the synthesis of 3,7-dimethyl-1-[(3-methyloxetan-3-yl)methyloxy]octa-2,6-diene. While this method employs prenyl chloride instead of allyl chloride, the reaction mechanics remain analogous, suggesting adaptability for allyl systems.
Comparative Analysis of Electrophiles
| Electrophile | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| Allyl chloride | 2–4 | 70–75 | <5% oligomers |
| Prenyl chloride | 3–5 | 80–85 | <3% dienes |
Prenyl chloride’s enhanced steric bulk reduces competing elimination, improving yields. For allyl systems, optimizing stoichiometry and reaction time minimizes oligomerization.
Base-Catalyzed Cyclization of Trimethylolpropane Derivatives
A method for 3-ethyl-3-(hydroxymethyl)oxetane synthesis via urea-mediated cyclization of trimethylolpropane provides conceptual insights. Adapting this to 3-methyl systems would involve:
-
Carbonylation : Treating trimethylolpropane with urea at 120–160°C to form carbamate intermediates.
-
Decarboxylation : Heating to 195–215°C under reduced pressure to yield the oxetane.
While untested for allyl derivatives, this route highlights the potential for solvent-free, thermally driven cyclizations.
Emerging Methodologies from Oxetane Chemistry
Recent advances in oxetane synthesis , such as photoinduced C–O bond formation, could revolutionize traditional approaches. For example, visible-light-mediated coupling of alcohols with alkenes might enable direct allyl etherification without halides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Allyloxymethyl)-3-methyloxetane, and how can purity be validated?
- Methodological Answer :
- Synthesis : Allylation of 3-hydroxymethyl-3-methyloxetane via nucleophilic substitution using allyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure.
- Purity Validation : Gas chromatography (GC) for volatile impurities (>96% purity) and H NMR to confirm structural integrity (e.g., allyl protons at δ 5.8–5.2 ppm and oxetane ring protons at δ 4.2–3.8 ppm) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its polymers?
- Methodological Answer :
- Structural Analysis : H/C NMR for verifying allyl and oxetane moieties. MALDI-TOF MS detects cyclic oligomers (e.g., tetramers at ~800–1,200 Da) .
- Molecular Weight Determination : Size exclusion chromatography (SEC) with polystyrene standards (Mn range: 41,500–131,500 g/mol) and membrane osmometry for absolute Mn values .
Q. What initial reaction conditions are recommended for cationic ring-opening polymerization (CROP) of this compound?
- Methodological Answer :
- Initiator : BF·EtO in dichloromethane at 0–25°C.
- Kinetic Control : Monitor reaction progress via H NMR (disappearance of oxetane ring protons at δ 4.2 ppm).
- Termination : Quench with methanol or aqueous NaHCO to deactivate the catalyst .
Advanced Research Questions
Q. How can cyclic oligomer formation during CROP of this compound be mitigated or analyzed?
- Methodological Answer :
- By-Product Analysis : MALDI-TOF MS identifies cyclic tetramers (m/z ~1,000–1,200) and larger oligomers. SEC with multi-angle light scattering (SEC-MALS) distinguishes cyclic vs. linear architectures .
- Mitigation Strategies : Use low temperatures (0°C) and controlled initiator feed rates to suppress backbiting. Alternatively, introduce steric hindrance via copolymerization with bulky monomers .
Q. What post-polymerization modification strategies enable functionalization of poly(this compound)?
- Methodological Answer :
- Thiol-Ene Click Chemistry : React allyl groups with thiols (e.g., 3-mercaptopropionic acid) under UV light or radical initiators (e.g., AIBN) to introduce carboxylate or bioactive moieties .
- Epoxidation : Treat allyl groups with m-CPBA to generate epoxides for subsequent crosslinking or amine coupling .
Q. How does copolymerization with this compound influence thermal and mechanical properties of polyurethanes (PUs)?
- Methodological Answer :
- Copolymer Design : Incorporate as a soft segment via condensation with diisocyanates (e.g., 4,4’-MDI). Adjust the allyl content to tune flexibility and Tg.
- Property Analysis : DSC for Tg (−50°C to 0°C), TGA for thermal stability (>250°C), and tensile testing for elastomeric behavior .
Q. How should discrepancies in molecular weight data between SEC and osmometry be reconciled?
- Methodological Answer :
- SEC Limitations : Overestimation due to cyclic oligomers or branching. Use THF or DMF as eluents with low flow rates (1 mL/min).
- Osmometry Validation : Provides absolute Mn but requires high-purity samples. Cross-validate with MALDI-TOF MS for oligomeric resolution .
Q. What reactivity parameters govern copolymerization of this compound with oxetanes or epoxides?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
